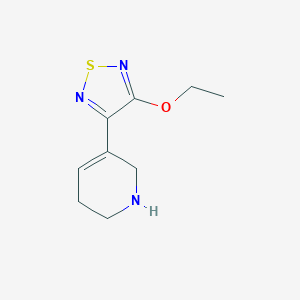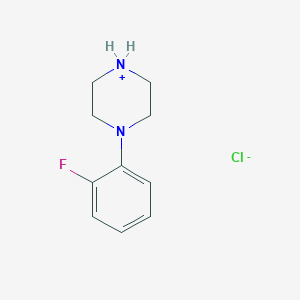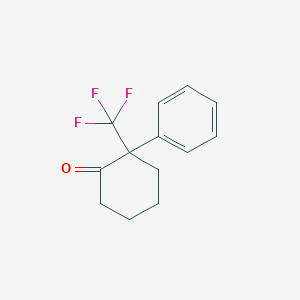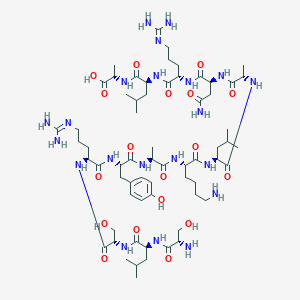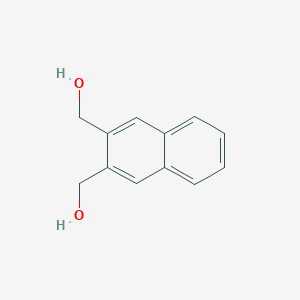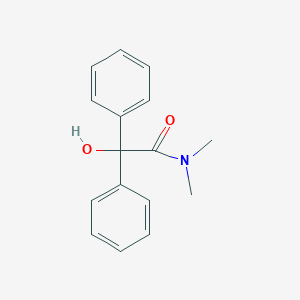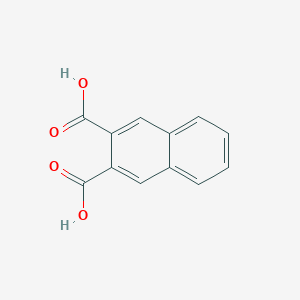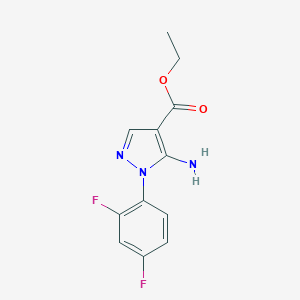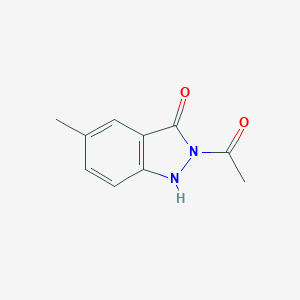
2-Acetyl-5-methyl-1H-indazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-methyl-1H-indazol-3(2H)-one, also known as AMIO, is a synthetic chemical compound with a molecular weight of 211.23 g/mol. This heterocyclic compound has been of interest to researchers due to its potential applications in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in cell growth and division. It has also been suggested that 2-Acetyl-5-methyl-1H-indazol-3(2H)-one may interfere with the DNA replication process, leading to cell death.
Biochemical and Physiological Effects:
2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been found to exhibit both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. It has also been found to induce oxidative stress in cancer cells, leading to their death. In addition, 2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been shown to inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetyl-5-methyl-1H-indazol-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer, antifungal, and antimicrobial activities. However, there are also limitations to its use. For example, 2-Acetyl-5-methyl-1H-indazol-3(2H)-one is not very soluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-Acetyl-5-methyl-1H-indazol-3(2H)-one. One area of interest is the development of novel synthetic routes to improve the yield and purity of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one. Another area of interest is the study of its mechanism of action, which could lead to the development of more effective anticancer, antifungal, and antimicrobial agents. Additionally, more research is needed to determine the pharmacokinetics and pharmacodynamics of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one in vivo, which could inform its potential use as a therapeutic agent.
Méthodes De Synthèse
2-Acetyl-5-methyl-1H-indazol-3(2H)-one can be synthesized through a multistep process starting from 2-acetylcyclohexanone. The first step involves the condensation of 2-acetylcyclohexanone with hydrazine hydrate to form 2-acetylhydrazine. The second step involves the cyclization of 2-acetylhydrazine with methyl isocyanate to form 2-Acetyl-5-methyl-1H-indazol-3(2H)-one. The yield of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratios.
Applications De Recherche Scientifique
2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been studied for its potential applications in the pharmaceutical industry. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. 2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
Propriétés
Numéro CAS |
152839-60-6 |
|---|---|
Nom du produit |
2-Acetyl-5-methyl-1H-indazol-3(2H)-one |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
2-acetyl-5-methyl-1H-indazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-9-8(5-6)10(14)12(11-9)7(2)13/h3-5,11H,1-2H3 |
Clé InChI |
ROABPYFOISNXEN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NN(C2=O)C(=O)C |
SMILES canonique |
CC1=CC2=C(C=C1)NN(C2=O)C(=O)C |
Synonymes |
3H-Indazol-3-one, 2-acetyl-1,2-dihydro-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




